molecular formula C4H6N2S B183934 N-methyl-2-Thiazolamine CAS No. 6142-06-9

N-methyl-2-Thiazolamine

Cat. No.: B183934
CAS No.: 6142-06-9
M. Wt: 114.17 g/mol
InChI Key: DWVCPSQPTSNMRX-UHFFFAOYSA-N
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Description

N-methyl-2-Thiazolamine is a heterocyclic compound containing both nitrogen and sulfur atoms within its structure. It is a derivative of thiazole, a five-membered ring with one sulfur and one nitrogen atom. This compound is known for its diverse biological activities and is used in various fields, including medicinal chemistry and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: N-methyl-2-Thiazolamine can be synthesized through several methods. One common approach involves the reaction of 2-aminothiazole with methyl iodide in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like acetonitrile at elevated temperatures .

Industrial Production Methods: In industrial settings, the production of this compound often involves continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as controlled temperature and pressure, enhances the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions: N-methyl-2-Thiazolamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

N-methyl-2-Thiazolamine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It serves as a precursor for biologically active compounds with antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: It is investigated for its potential therapeutic effects in treating various diseases.

    Industry: It is used in the production of dyes, fungicides, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-methyl-2-Thiazolamine involves its interaction with specific molecular targets. It can inhibit enzymes or receptors involved in disease pathways. For example, it may inhibit microbial enzymes, leading to antimicrobial effects. The exact pathways and targets depend on the specific application and the structure of the derivatives used .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its methyl substitution, which can influence its reactivity and biological activity. This substitution can enhance its solubility and interaction with biological targets compared to its non-methylated counterparts .

Properties

IUPAC Name

N-methyl-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N2S/c1-5-4-6-2-3-7-4/h2-3H,1H3,(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWVCPSQPTSNMRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC=CS1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90474776
Record name N-methyl-2-Thiazolamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90474776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6142-06-9
Record name N-methyl-2-Thiazolamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90474776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-methyl-1,3-thiazol-2-amine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the key application of N-acyl-4,5-dihydro-4,4-dimethyl-N-methyl-2-thiazolamine highlighted in the research?

A1: The research focuses on the use of N-acyl-4,5-dihydro-4,4-dimethyl-N-methyl-2-thiazolamine as a chemoselective acylating agent. While the exact details of its mechanism and applications are not provided in the abstracts, chemoselective acylation implies that this compound can selectively introduce an acyl group (R-C=O) onto a specific functional group within a molecule, even in the presence of other reactive groups. This selectivity is crucial in organic synthesis, particularly in complex molecule construction, as it minimizes unwanted side reactions and improves reaction efficiency.

Q2: Why is chemoselectivity important in chemical synthesis, particularly when utilizing N-acyl-4,5-dihydro-4,4-dimethyl-N-methyl-2-thiazolamine?

A2: Chemoselectivity is paramount in chemical synthesis because it allows for the precise modification of complex molecules. In the context of this research, the ability of N-acyl-4,5-dihydro-4,4-dimethyl-N-methyl-2-thiazolamine to act as a chemoselective acylating agent is significant. [, ] This implies that this compound can target specific functional groups for acylation, even when other potential reaction sites are present within the target molecule. This targeted approach simplifies synthetic routes, reduces the need for protecting groups, and ultimately leads to more efficient and controlled synthesis of complex molecules, which is essential in drug discovery and materials science.

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